molecular formula C16H21NO2 B1294859 N-cyclohexyl-2-prop-2-enoxybenzamide CAS No. 63887-50-3

N-cyclohexyl-2-prop-2-enoxybenzamide

Cat. No.: B1294859
CAS No.: 63887-50-3
M. Wt: 259.34 g/mol
InChI Key: UYODDCKMZFCTPB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-prop-2-enoxybenzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a propenoxy (allyloxy) substituent at the ortho position of the benzamide ring. Applications of similar 2-alkoxybenzamides include roles in metal-catalyzed C–H functionalization reactions due to their N,O-bidentate directing capabilities , though specific pharmacological or industrial uses of this compound remain underexplored in the literature.

Properties

IUPAC Name

N-cyclohexyl-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h2,6-7,10-11,13H,1,3-5,8-9,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYODDCKMZFCTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213509
Record name Benzamide, o-allyloxy-N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63887-50-3
Record name Benzamide, o-allyloxy-N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-allyloxy-N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, o-allyloxy-N-cyclohexyl- typically involves the reaction of o-allyloxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or ethanol, and the reaction is often catalyzed by agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of benzamide, o-allyloxy-N-cyclohexyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzamide, o-allyloxy-N-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted benzamides

Scientific Research Applications

Benzamide, o-allyloxy-N-cyclohexyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of benzamide, o-allyloxy-N-cyclohexyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

The following analysis compares N-cyclohexyl-2-prop-2-enoxybenzamide with structurally related benzamide derivatives, focusing on structural features, physicochemical properties, biological activity, and applications.

Structural and Crystallographic Comparisons
Compound Name Substituents (Benzamide Core) Space Group Molecular Dimensions (Å) Reference
This compound N-Cyclohexyl, 2-propenoxy Not reported Not reported N/A
2-(Prop-2-enyloxy)benzamide N-H, 2-propenoxy P212121 (orthorhombic) a = 5.08891, b = 11.2542, c = 15.8802
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl), 3-methyl Not reported Confirmed by X-ray diffraction

Key Observations :

  • The propenoxy group in 2-(prop-2-enyloxy)benzamide contributes to a rigid orthorhombic crystal lattice, as shown in its crystallographic data . The absence of a bulky N-substituent (e.g., cyclohexyl) may facilitate tighter packing.
Physicochemical and Pharmacokinetic Properties
Compound Name LogP (Predicted) Solubility Plasma Protein Binding CNS Penetration Reference
This compound High (due to cyclohexyl) Low (lipophilic) Not reported Not reported N/A
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea High Lipid-soluble 40–60% (cyclohexyl moiety) High (CSF levels 3× plasma)
N-(2-Ethylhexyl)benzamide Moderate Not reported Not reported Not reported

Key Observations :

  • The cyclohexyl group in nitrosourea analogs (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) enhances lipid solubility, enabling significant CNS penetration . This suggests that this compound may also exhibit favorable blood-brain barrier permeation.
  • Plasma protein binding for cyclohexyl-containing compounds varies widely (40–60% in nitrosoureas vs.

Key Observations :

  • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables efficient C–H activation in catalysis . The propenoxy group in the target compound could similarly coordinate metals, but this remains untested.

Key Observations :

  • N-(2-Ethylhexyl)benzamide is classified as acutely toxic across multiple exposure routes, underscoring the need for caution when handling structurally similar benzamides .
  • Ecological impacts (e.g., biodegradability, bioaccumulation) remain unstudied for most benzamide derivatives, including the target compound .

Biological Activity

N-cyclohexyl-2-prop-2-enoxybenzamide, also known as benzamide, o-allyloxy-N-cyclohexyl-, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula: C16H21NO2
  • CAS Number: 63887-50-3
  • Structure: The compound features a cyclohexyl group and an allyloxy moiety attached to a benzamide backbone, which influences its biological interactions.

This compound exerts its biological effects primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition:
    • It inhibits specific enzymes by binding to their active sites, disrupting their normal functions. This inhibition can lead to anti-inflammatory and anticancer effects .
    • The compound has demonstrated the ability to affect pathways involved in cell signaling, particularly those related to inflammation and cancer progression.
  • Receptor Modulation:
    • The compound interacts with cellular receptors, influencing various signaling pathways that are critical in disease processes, including cancer and inflammatory responses .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity:
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF7) and human ovarian adenocarcinoma (A2780) cells, demonstrating significant inhibitory activity.
  • Anti-inflammatory Effects:
    • It has been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzamide derivatives:

Compound NameKey FeaturesBiological Activity
This compoundContains both allyloxy and cyclohexyl groupsAnticancer, anti-inflammatory
2,3-dimethoxybenzamideLacks cyclohexyl groupAntimicrobial
3-acetoxy-2-methylbenzamideSimple structure without complex substituentsLimited anticancer properties

The presence of both the allyloxy and cyclohexyl groups in this compound enhances its binding affinity to specific molecular targets and contributes to its distinctive biological properties compared to other benzamides .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies:
    • In vitro assays demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Animal Models:
    • Animal studies indicated that administration of this compound led to reduced tumor growth and inflammation markers, supporting its therapeutic potential in oncology and inflammatory conditions.
  • Mechanistic Insights:
    • Research has elucidated that the compound modulates key signaling pathways involved in cell survival and apoptosis, highlighting its role as a potential drug candidate for further development .

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